Dacomitinib-d5 -

Dacomitinib-d5

Catalog Number: EVT-12549089
CAS Number:
Molecular Formula: C24H25ClFN5O2
Molecular Weight: 475.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dacomitinib-d5 is a deuterated form of dacomitinib, which is an irreversible tyrosine kinase inhibitor specifically targeting the epidermal growth factor receptor (EGFR). It is classified as a second-generation epidermal growth factor receptor tyrosine kinase inhibitor and has been developed for the treatment of advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations. The compound was synthesized to enhance the pharmacokinetic properties of dacomitinib, potentially improving its efficacy and safety profile in clinical applications.

Synthesis Analysis

The synthesis of dacomitinib-d5 involves several key steps, which can be summarized as follows:

  1. Starting Materials: The synthesis begins with 6-amino-7-fluoro-4-hydroxyquinazolinone and various acyl chlorides, including those containing deuterium.
  2. Reaction Conditions: The reaction typically occurs in dichloromethane under controlled temperatures ranging from 10 to 80 degrees Celsius. The duration can vary from 0.5 to 8 hours depending on the specific reaction step.
  3. Purification: After the reaction completion, the mixture is washed with water and dried over magnesium sulfate. The crude product is then purified using silica gel column chromatography.
  4. Final Product: The end product, dacomitinib-d5, is obtained as a yellow solid with a high yield, typically around 84% in laboratory settings .
Molecular Structure Analysis

Dacomitinib-d5 retains the core structure of dacomitinib but includes deuterium atoms at specific positions to enhance its stability and metabolic profile.

  • Molecular Formula: C₂₃H₂₃D₅ClF₃N₅O
  • Molecular Weight: Approximately 463.92 g/mol
  • Structural Features: The compound features a quinazoline ring system, a piperidine moiety, and multiple fluorine atoms that contribute to its potency as an EGFR inhibitor.

The presence of deuterium modifies the compound's isotopic composition, which can affect its pharmacokinetics without altering its biological activity significantly.

Chemical Reactions Analysis

Dacomitinib-d5 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:

  1. Hydrolysis: Dacomitinib-d5 can undergo hydrolysis in aqueous environments, leading to the formation of carboxylic acid derivatives.
  2. Metabolic Reactions: In vivo studies suggest that dacomitinib-d5 may exhibit altered metabolic pathways due to the presence of deuterium, potentially resulting in reduced clearance rates compared to dacomitinib .
Mechanism of Action

Dacomitinib-d5 functions by irreversibly binding to the ATP-binding site of the epidermal growth factor receptor, inhibiting its kinase activity. This blockade prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells harboring activating mutations in EGFR.

  • Targeted Pathways: By inhibiting EGFR, dacomitinib-d5 effectively disrupts the phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase pathways, leading to reduced tumor growth and increased apoptosis in sensitive cancer cells .

The enhanced pharmacokinetic properties due to deuteration may lead to improved clinical outcomes compared to standard dacomitinib.

Physical and Chemical Properties Analysis

Dacomitinib-d5 exhibits several notable physical and chemical properties:

  • Physical State: Solid at room temperature; typically presented as a yellow crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane but poorly soluble in water.
  • Stability: The incorporation of deuterium may enhance stability against metabolic degradation compared to non-deuterated forms.

These properties are essential for formulating effective drug delivery systems and determining suitable administration routes.

Applications

Dacomitinib-d5 is primarily studied for its potential applications in oncology, particularly for patients with advanced non-small cell lung cancer harboring epidermal growth factor receptor mutations. Its development aims to provide an effective alternative treatment option with potentially improved pharmacological characteristics over existing therapies.

  • Clinical Trials: Ongoing research includes evaluating the efficacy and safety of dacomitinib-d5 in clinical settings compared to other epidermal growth factor receptor inhibitors like gefitinib and osimertinib .
  • Cost-effectiveness Studies: Economic analyses are being conducted to assess the value proposition of dacomitinib-d5 relative to other treatment options within healthcare systems .

Properties

Product Name

Dacomitinib-d5

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,3,4,5,6-pentadeuteriopiperidin-1-yl)but-2-enamide

Molecular Formula

C24H25ClFN5O2

Molecular Weight

475.0 g/mol

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D,3D,4D,9D,10D

InChI Key

LVXJQMNHJWSHET-HUUYLNEZSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Isomeric SMILES

[2H]C1C(C(N(C(C1[2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.